REACTION_CXSMILES
|
ClC1C=C(C2C=CC=CC=2)C=CC=1C[N:5]1[C:9]2=[N:10][C:11]([C:14]#[N:15])=[CH:12][CH:13]=[C:8]2[N:7]=[C:6]1[CH3:16].ClC1C=C(C2C=CC=CC=2)C=CC=1CN1C2C(=NC(C#N)=CC=2)N=C1C>>[CH3:16][C:6]1[NH:7][C:8]2[C:9]([N:5]=1)=[N:10][C:11]([C:14]#[N:15])=[CH:12][CH:13]=2
|
Name
|
3-(2-chloro-4-phenylbenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C(=NC=3C2=NC(=CC3)C#N)C)C=CC(=C1)C1=CC=CC=C1
|
Name
|
1-(2-chloro-4-phenylbenzyl)-2-methyl-1H-imidazo-[4,5-b]pyridine-5-carbonitrile
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C(=NC3=NC(=CC=C32)C#N)C)C=CC(=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=2C(=NC(=CC2)C#N)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |